molecular formula C25H34N2O3S B2454485 N-butyl-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 536698-44-9

N-butyl-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No. B2454485
CAS RN: 536698-44-9
M. Wt: 442.62
InChI Key: IOGWFLUQTHDZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C25H34N2O3S and its molecular weight is 442.62. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Topoisomerase I Inhibition

Research on related compounds has highlighted their potential in cancer treatment, particularly through the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. For instance, studies on indenoisoquinolines, a related class of compounds, have shown significant cytotoxicity in human cancer cell cultures and activity against topoisomerase 1 (Strumberg et al., 1999)1. Another study identified 11H-Isoquino[4,3-c]cinnolin-12-ones as novel agents with potent topoisomerase I-targeting activity, exhibiting both cytotoxicity and the ability to inhibit tumor growth in vivo (Ruchelman et al., 2004)2.

Cellular Proliferation Imaging

Compounds within this class have been explored for their application in imaging cellular proliferation in tumors using PET scans. The study by Dehdashti et al. (2013) on 18F-ISO-1, a derivative for PET imaging, demonstrated a significant correlation between tumor uptake and cellular proliferation markers, suggesting its utility in evaluating solid tumors' proliferative status3.

Synthesis and Chemical Application

The compound class has seen extensive investigation for its synthetic utility and potential chemical applications. For example, concise synthesis methods have been developed for 1,2-dihydroisoquinolines and 1H-isochromenes, showcasing the versatility and potential application of these compounds in various chemical syntheses (Obika et al., 2007)4.

Anticonvulsant Evaluation

Derivatives of this chemical class have been evaluated for their anticonvulsant effects, indicating potential applications in treating epilepsy. Novel carbothioamide derivatives were synthesized and showed promising anticonvulsant activities in experimental models of epilepsy (Malik et al., 2013)5.

These studies underscore the broad research interest in compounds structurally related to N-butyl-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide, highlighting their potential applications in cancer treatment, imaging, chemical synthesis, and neurological disorder treatment.

properties

IUPAC Name

N-butyl-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O3S/c1-5-7-13-26-25(31)27-14-12-19-15-23(28-3)24(29-4)16-21(19)22(27)17-30-20-10-8-18(6-2)9-11-20/h8-11,15-16,22H,5-7,12-14,17H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGWFLUQTHDZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)CC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

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